molecular formula C9H13ClN2 B2490862 5-Tert-butyl-2-chloropyridin-3-amine CAS No. 1211535-38-4

5-Tert-butyl-2-chloropyridin-3-amine

Cat. No.: B2490862
CAS No.: 1211535-38-4
M. Wt: 184.67
InChI Key: UEMZSYDSEGNHKN-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-chloropyridin-3-amine is a chemical compound with the molecular formula C₉H₁₃ClN₂ It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the 5-position, a chlorine atom at the 2-position, and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-chloropyridin-3-amine typically involves the chlorination of 5-tert-butyl-3-pyridinamine. One common method includes the reaction of 5-tert-butyl-3-pyridinamine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{C₉H₁₃N₂} + \text{SOCl₂} \rightarrow \text{C₉H₁₃ClN₂} + \text{SO₂} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-chloropyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution: Formation of 5-tert-butyl-2-azidopyridin-3-amine or 5-tert-butyl-2-thiocyanatopyridin-3-amine.

    Oxidation: Formation of 5-tert-butyl-2-chloropyridin-3-nitrosoamine or 5-tert-butyl-2-chloropyridin-3-nitroamine.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

5-Tert-butyl-2-chloropyridin-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-chloropyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl group and chlorine atom can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridin-3-amine: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    5-Tert-butyl-3-pyridinamine:

    2,3-Dichloropyridine: Contains two chlorine atoms, leading to distinct chemical behavior and uses.

Uniqueness

5-Tert-butyl-2-chloropyridin-3-amine is unique due to the combination of the tert-butyl group, chlorine atom, and amine group on the pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-tert-butyl-2-chloropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)6-4-7(11)8(10)12-5-6/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMZSYDSEGNHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(N=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211535-38-4
Record name 5-tert-butyl-2-chloropyridin-3-amine
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